molecular formula C9H18N2O4S B1603360 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate CAS No. 516474-08-1

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Cat. No. B1603360
CAS RN: 516474-08-1
M. Wt: 250.32 g/mol
InChI Key: OSCREXKVIJBLHA-UHFFFAOYSA-M
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Description

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a water-miscible, aprotic room temperature ionic liquid . It has a molecular formula of C7H13N2•C2H5O4S and a molecular weight of 250.32 .


Synthesis Analysis

This compound can be prepared by reacting 1-methylimidazole with diethyl sulfate . It is also synthesized as a part of novel paramagnetic ionic liquids .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is characterized by layers of cations (in non-planar configuration) and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions .


Chemical Reactions Analysis

The interaction energies, stabilization energies and natural orbital analysis of the ion pair conformers are thoroughly analyzed and discussed .


Physical And Chemical Properties Analysis

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a water-miscible, aprotic room temperature ionic liquid . It has a molecular weight of 250.32 .

Scientific Research Applications

Synthesis and Characterization

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is involved in the synthesis of new ionic liquids. Holbrey et al. (2002) described its synthesis alongside other ionic liquids, noting its stability, water solubility, and wide electrochemical window, making it an alternative to halide salts in metathesis reactions (Holbrey et al., 2002).

Catalyst in Chemical Reactions

This compound has been used as a catalyst in various chemical reactions. For instance, Khaligh (2014) utilized a similar ionic liquid as a catalyst in the synthesis of polyhydroquinoline derivatives, highlighting its efficiency and the simplicity of the process (Khaligh, 2014).

Molecular Interactions Study

Zhang et al. (2010) explored the molecular interactions between water and 1-Ethyl-3-methylimidazolium ethyl sulfate using various spectroscopic methods. This research provides insight into the hydrogen bonding interactions in such ionic liquids (Zhang et al., 2010).

Interfacial Interaction Analysis

A study by Chang et al. (2019) investigated the interfacial interactions between similar ionic liquids and solid surfaces under high pressures using infrared spectroscopy. This research is significant for understanding the behavior of these liquids in various industrial applications (Chang et al., 2019).

Liquid-Liquid Equilibria Studies

Research by Pereiro et al. (2007) examined the liquid-liquid equilibria of 1,3-dimethylimidazolium methyl sulfate with various compounds. This kind of study is crucial for applications in separation processes and understanding the solubility behavior of ionic liquids (Pereiro et al., 2007).

Transesterification Reaction Catalyst

A synthesis of a related ionic liquid was reported by Ziwei (2009), highlighting its application as a catalyst in transesterification reactions. The study also focused on the reusability of the ionic liquid, an important aspect for sustainable chemical processes (Ziwei, 2009).

Contact Angle Behavior Analysis

Gao and McCarthy (2007) studied the contact angle behavior of 1-ethyl-3-methylimidazolium ethyl sulfate on various surfaces. This research is useful in understanding the wetting properties and surface interactions of ionic liquids (Gao & McCarthy, 2007).

Thermal Stability and Flammability Assessment

Zhang et al. (2020) investigated the thermal stability and flammability of a similar ionic liquid, providing essential data for safety and handling in industrial applications (Zhang et al., 2020).

Volumetric and Viscosity Properties Analysis

Patil et al. (2019) analyzed the volumetric and viscosity properties of aqueous solutions of similar ionic liquids. This research contributes to the understanding of the physical properties of these liquids in different solutions (Patil et al., 2019).

Aggregation Behavior Study

Majhi et al. (2016) explored the aggregation behavior of neat 1-ethyl 3-methylimidazolium alkyl sulfate ionic liquids. Such studies are fundamental in understanding the molecular interactions and structural properties of ionic liquids (Majhi et al., 2016).

Safety and Hazards

This substance should be handled with care. Avoid contact with skin or inhalation of spillage, dust or vapor. Avoid dust formation. Collect and reclaim or dispose in sealed containers in license waste .

properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H6O4S/c1-4-9-6-5-8(3)7(9)2;1-2-6-7(3,4)5/h5-6H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCREXKVIJBLHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583356
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

CAS RN

516474-08-1
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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